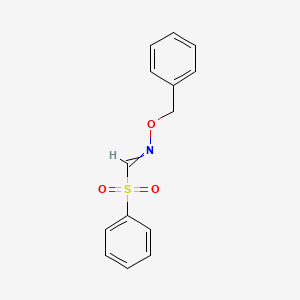

1-(Benzenesulfonyl)-N-(benzyloxy)methanimine

Description

1-(Benzenesulfonyl)-N-(benzyloxy)methanimine is an imine derivative characterized by a benzenesulfonyl group attached to a methanimine backbone (C=N), with a benzyloxy substituent on the nitrogen atom. While direct data on this compound are absent in the provided evidence, its structural analogs suggest key properties:

- Synthesis: Likely formed via condensation of a benzenesulfonyl aldehyde derivative with benzyloxyamine, analogous to methods in and , where imines are synthesized from aldehydes and amines .

- Electronic Properties: The electron-withdrawing benzenesulfonyl group may polarize the C=N bond, enhancing electrophilicity compared to non-sulfonated imines .

- Stability: Sulfonyl groups typically improve chemical stability, as seen in sulfonamide-based pharmaceuticals (e.g., ) .

Properties

IUPAC Name |

1-(benzenesulfonyl)-N-phenylmethoxymethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3S/c16-19(17,14-9-5-2-6-10-14)12-15-18-11-13-7-3-1-4-8-13/h1-10,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTAWPPLBLZFDNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CON=CS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60778157 | |

| Record name | 1-(Benzenesulfonyl)-N-(benzyloxy)methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60778157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177750-79-7 | |

| Record name | 1-(Benzenesulfonyl)-N-(benzyloxy)methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60778157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzenesulfonyl)-N-(benzyloxy)methanimine typically involves the reaction of benzenesulfonyl chloride with benzyloxyamine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(Benzenesulfonyl)-N-(benzyloxy)methanimine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.

Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfinyl or sulfide derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Benzenesulfonyl)-N-(benzyloxy)methanimine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Benzenesulfonyl)-N-(benzyloxy)methanimine involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The benzyloxy group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Structural and Electronic Comparisons

| Compound Name | Substituents | Key Structural Features | Electronic Effects |

|---|---|---|---|

| 1-(Benzenesulfonyl)-N-(benzyloxy)methanimine | Benzenesulfonyl, Benzyloxy | Strong electron-withdrawing sulfonyl group | Increased C=N polarity |

| (E)-N-(4-Fluorophenyl)-methanimine [9] | 4-Fluorophenyl | Moderate electron-withdrawing fluorine | Moderate C=N polarization |

| N-Benzyl-1-(4-nitrophenyl)methanimine [7] | Benzyl, 4-Nitrophenyl | Strong electron-withdrawing nitro group | High C=N reactivity |

| (E)-1-(4-Trifluoromethylphenyl)-methanimine [6] | 4-CF₃ | Strongly electron-withdrawing CF₃ | Enhanced electrophilicity |

Key Insights :

- The benzenesulfonyl group in the target compound likely induces greater C=N polarization than fluorine or benzyloxy substituents but less than nitro or trifluoromethyl groups .

- Benzyloxy substituents (electron-donating via oxygen) may partially counteract the sulfonyl group’s electron-withdrawing effects, moderating reactivity .

Physical Properties

Key Insights :

- Melting points for methanimines vary widely (153–195°C), influenced by substituent bulk and crystallinity . The target compound’s melting point is unreported but expected to align with sulfonated imines (~150–200°C).

- C=N bond lengths in imines are consistently ~1.26–1.29 Å, irrespective of substituents .

Key Insights :

- Sulfonated imines are understudied in biological contexts but may share protease-inhibiting properties with sulfonamides .

Crystallographic and Stability Data

- Crystal Packing : Halogen-substituted methanimines () exhibit isomorphism, stabilized by weak C–H⋯X and π–π interactions. The target compound’s benzyloxy group may promote similar packing via C–H⋯O bonds .

- Thermal Stability: Sulfonyl groups enhance thermal stability compared to non-sulfonated analogs, as seen in sulfonamide derivatives .

Biological Activity

1-(Benzenesulfonyl)-N-(benzyloxy)methanimine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.

This compound is synthesized through the reaction of benzenesulfonyl chloride with benzyloxyamine, typically in the presence of a base such as triethylamine. This reaction facilitates the formation of the desired compound while neutralizing byproducts like hydrochloric acid. The synthesis can be optimized using continuous flow reactors for industrial production, ensuring consistent quality and yield.

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The benzenesulfonyl group can engage in strong interactions with active sites on enzymes, potentially inhibiting their activity. Additionally, the benzyloxy group enhances cellular penetration, which may increase the compound's bioavailability.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting its potential as a therapeutic agent in treating infections. The specific mechanisms by which it exerts these effects are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

The compound has also been explored for its anticancer activity. Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. For instance, case studies involving various cancer cell lines have shown that treatment with this compound leads to significant reductions in cell viability, often correlated with increased levels of reactive oxygen species (ROS) within the cells.

Case Study 1: Antimicrobial Efficacy

A study conducted on Staphylococcus aureus and Escherichia coli demonstrated that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains. This indicates moderate antimicrobial activity, warranting further exploration into its mechanism and potential clinical applications.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 32 µg/mL |

Case Study 2: Anticancer Activity

In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment.

| Cell Line | IC50 (µM) | Treatment Duration |

|---|---|---|

| MCF-7 | 15 | 48 hours |

Research Applications

The compound is not only significant for its biological activities but also serves as an intermediate in organic synthesis. Its unique structure allows for modifications that can lead to the development of new derivatives with enhanced biological properties. Research is ongoing to explore its potential as a biochemical probe for studying enzyme functions and interactions within biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.